molecular formula C11H12O3 B11960918 1(3H)-Isobenzofuranone, 3-propoxy- CAS No. 99865-51-7

1(3H)-Isobenzofuranone, 3-propoxy-

Cat. No.: B11960918
CAS No.: 99865-51-7
M. Wt: 192.21 g/mol
InChI Key: DKKKJUOXSSKXPX-UHFFFAOYSA-N
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Description

Contextualization within Phthalide (B148349) Chemistry

The compound 1(3H)-Isobenzofuranone, 3-propoxy- belongs to a significant class of bicyclic lactones known as phthalides. The core of these molecules, 1(3H)-isobenzofuranone, consists of a benzene (B151609) ring fused to a γ-lactone (a five-membered cyclic ester) ring. ontosight.aichemicalbook.com This fundamental structure, with the chemical formula C₈H₆O₂, is a white crystalline solid and represents the simplest benzo lactone. chemicalbook.comnih.gov

Phthalides are a subset of isobenzofuranones and the terms are often used interchangeably in the literature. chemeo.comnist.gov The specific compound, 1(3H)-Isobenzofuranone, 3-propoxy-, is a derivative of this parent structure, distinguished by the presence of a propoxy group (-O-CH₂CH₂CH₃) at the 3-position of the lactone ring. This substitution creates a chiral center at the C3 position, rendering the molecule a racemic mixture unless synthesized through stereospecific methods. The C3 position is essentially a masked aldehyde, existing as a more stable hemiacetal ether. This structural feature is critical to the reactivity and potential applications of these derivatives.

Academic Significance of Isobenzofuranone Core Structures

The isobenzofuranone framework is a "privileged scaffold" in medicinal chemistry and a recurring motif in a multitude of natural products and synthetic molecules with significant biological properties. nist.gov Phthalide derivatives have garnered considerable academic attention due to their wide spectrum of pharmacological activities. nih.gov

Key areas of demonstrated biological activity include:

Antimicrobial and Antifungal: Various synthetically produced phthalides have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as a broad spectrum of fungi. chemeo.comnih.gov

Antioxidant: Certain isobenzofuranone derivatives isolated from fungi have exhibited strong antioxidant capabilities in radical-scavenging assays.

Anti-inflammatory and Antiplatelet: Natural and synthetic isobenzofuranones are recognized for their anti-inflammatory and platelet aggregation inhibitory effects. ontosight.ai

Neuroprotective and Antidepressant: The phthalide structure is a core component of compounds investigated for treating neurological conditions, with some novel derivatives being designed as potential antidepressant agents that act as serotonin (B10506) reuptake inhibitors. researchgate.net

Beyond their biological relevance, phthalides are valuable intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex polycyclic natural products and other functionalized molecules. ontosight.aiimjst.org

Structural Elucidation Challenges and Advanced Analytical Approaches for 3-Substituted Isobenzofuranones

The unambiguous characterization of 3-substituted isobenzofuranones requires a combination of modern analytical techniques due to the potential for isomerism and the reactivity of the C3 position. The primary challenge lies in confirming the identity and exact placement of the substituent on the phthalide skeleton.

Advanced analytical methods are indispensable for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural confirmation. For a 3-propoxy derivative, one would expect to see characteristic signals for the propyl chain protons and carbons, in addition to the aromatic protons and the distinctive methine proton at the C3 position. Two-dimensional NMR techniques like HSQC and HMBC are crucial for establishing the connectivity between the propoxy group and the C3 carbon of the isobenzofuranone core.

Mass Spectrometry (MS): Mass spectrometry provides vital information on the molecular weight and fragmentation pattern of the molecule. A common feature in the mass spectra of many 3-substituted phthalides is the presence of a fragment ion at an m/z of 133, corresponding to the stable phthalidyl cation formed after the loss of the C3 substituent. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The most prominent feature in the IR spectrum of a phthalide is the strong absorption band corresponding to the lactone carbonyl (C=O) stretch, typically appearing in the region of 1750-1770 cm⁻¹. nist.gov

Chromatography: Techniques like Thin Layer Chromatography (TLC) are used to monitor the progress of reactions, while High-Performance Liquid Chromatography (HPLC) is employed for purification and analysis, especially for resolving enantiomers when chiral stationary phases are used.

Overview of Research Trajectories for the Chemical Compound

While specific research on 1(3H)-Isobenzofuranone, 3-propoxy- is not extensively documented in public literature, research trajectories can be confidently inferred from studies on closely related analogs, such as 3-ethoxy and other 3-alkyl derivatives. ontosight.ai The primary research directions for compounds of this class involve two main streams: synthetic chemistry and pharmacological evaluation.

Development of Novel Synthetic Methods: A significant portion of research is dedicated to creating efficient and stereoselective methods for producing 3-substituted phthalides. nih.govimjst.org This includes the enantioselective synthesis of chiral derivatives, which is critical since different enantiomers can have vastly different biological effects. imjst.org For 1(3H)-Isobenzofuranone, 3-propoxy-, a likely synthetic route would involve the acid-catalyzed reaction of 2-formylbenzoic acid (o-phthalaldehydic acid) with propanol (B110389), analogous to the synthesis of its ethoxy counterpart. ontosight.airesearchgate.net Other modern approaches utilize palladium-catalyzed reactions or tin-mediated cyclizations to construct the phthalide core.

Exploration of Biological and Pharmacological Potential: Given the broad bioactivity of the isobenzofuranone scaffold, a major research trajectory is the synthesis of novel derivatives for biological screening. nih.gov Research would likely focus on evaluating the antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties of 1(3H)-Isobenzofuranone, 3-propoxy-. The goal is often to identify lead compounds for further development in pharmaceutical or agrochemical applications. ontosight.airesearchgate.net

Compound Names

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99865-51-7

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-propoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H12O3/c1-2-7-13-11-9-6-4-3-5-8(9)10(12)14-11/h3-6,11H,2,7H2,1H3

InChI Key

DKKKJUOXSSKXPX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1C2=CC=CC=C2C(=O)O1

Origin of Product

United States

Mechanistic Investigations of Chemical Reactivity and Transformations of 1 3h Isobenzofuranone, 3 Propoxy

Ring-Opening and Ring-Closing Reaction Pathways

The core of 1(3H)-Isobenzofuranone, 3-propoxy-'s reactivity lies in the susceptibility of its lactone ring to undergo cleavage. This process is of fundamental importance as the biological activity of many lactone-containing compounds is contingent on the integrity of this ring. nih.gov

Nucleophilic Attack Mechanisms on the Lactone Ring

The lactone ring in 1(3H)-Isobenzofuranone, 3-propoxy- is susceptible to nucleophilic attack at the electrophilic carbonyl carbon. The general mechanism involves the addition of a nucleophile to the carbonyl group, leading to a tetrahedral intermediate. This intermediate can then collapse, resulting in the opening of the lactone ring.

A variety of nucleophiles can initiate this ring-opening. youtube.com For instance, attack by an alkoxide ion (RO⁻) would lead to the formation of an open-chain ester. Similarly, amines can react to form the corresponding amides. The rate and feasibility of these reactions are influenced by the nucleophilicity of the attacking species and the steric hindrance around the electrophilic center. rsc.org

The general order of nucleophilicity can influence the reaction kinetics, with stronger nucleophiles leading to faster reaction rates. rsc.org The presence of the propoxy group at the 3-position can also influence the reactivity of the lactone, potentially through steric and electronic effects.

Acid-Catalyzed and Base-Catalyzed Hydrolysis Kinetics

The hydrolysis of the lactone ring, leading to the formation of 2-(1-propoxy-1-hydroxy-methyl)benzoic acid, can be catalyzed by both acids and bases. The kinetics of this process are highly dependent on the pH of the medium. nih.gov

Under basic conditions, the hydrolysis proceeds via a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). The hydroxide (B78521) ion, a potent nucleophile, directly attacks the carbonyl carbon. This is typically the rate-determining step. The resulting tetrahedral intermediate then collapses, cleaving the acyl-oxygen bond to yield a carboxylate and an alcohol. This process is generally rapid and effectively irreversible. researchgate.net

In acidic media, the hydrolysis follows an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule, acting as a nucleophile, then attacks the activated carbonyl carbon. Subsequent deprotonation and ring opening yield the carboxylic acid. researchgate.net The rate of acid-catalyzed hydrolysis is generally slower than its base-catalyzed counterpart.

The table below summarizes the conditions and mechanistic pathways for the hydrolysis of 1(3H)-Isobenzofuranone, 3-propoxy-.

Condition Catalyst Mechanism Key Steps Relative Rate
AcidicH₃O⁺AAC21. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer and ring cleavage.Slower
BasicOH⁻BAC21. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Ring cleavage.Faster

Reductive and Oxidative Transformations

The chemical nature of 1(3H)-Isobenzofuranone, 3-propoxy- allows for selective transformations at both the lactone and the side-chain.

Selective Reduction of the Lactone Carbonyl

The lactone carbonyl group can be selectively reduced to an alcohol, which, due to the nature of the starting material, would result in the formation of a diol (benzene-1,2-diyldimethanol derivative). The choice of reducing agent is crucial for achieving this transformation without affecting the aromatic ring.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective in reducing lactones to diols. harvard.edu The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by ring opening and further reduction of the resulting aldehyde or ester intermediate.

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally less reactive towards esters and lactones. acs.org However, under certain conditions, such as in the presence of specific additives or at elevated temperatures, NaBH₄ can also effect the reduction. Lithium borohydride (LiBH₄) is known for its selectivity in reducing esters and lactones in the presence of other functional groups like carboxylic acids. harvard.edu

The following table outlines the expected products from the reduction of 1(3H)-Isobenzofuranone, 3-propoxy- with various reducing agents.

Reducing Agent Abbreviation Expected Product Notes
Lithium Aluminum HydrideLiAlH₄2-(1-propoxyethyl)benzyl alcoholPowerful, non-selective reducing agent. harvard.edu
Sodium BorohydrideNaBH₄Limited to no reaction under standard conditions.Generally unreactive with lactones. acs.org
Lithium BorohydrideLiBH₄2-(1-propoxyethyl)benzyl alcoholMore selective than LiAlH₄. harvard.edu
Diisobutylaluminium HydrideDIBAL-HCan potentially lead to the corresponding lactol or diol depending on stoichiometry and temperature.A versatile reducing agent. acs.org

Oxidation Reactions on the Alkoxy Side Chain

The propoxy side chain of 1(3H)-Isobenzofuranone, 3-propoxy- is generally resistant to mild oxidizing agents. The ether linkage is typically stable under oxidative conditions. However, under forcing conditions with strong oxidizing agents, cleavage of the ether bond or oxidation at the carbon adjacent to the ether oxygen could potentially occur.

Reactions analogous to the side-chain oxidation of alkylbenzenes, which typically require a benzylic hydrogen, are not directly applicable to the propoxy group itself. libretexts.orglibretexts.org The carbon atom attached to the aromatic ring is part of the lactone system and lacks a hydrogen atom. The propoxy group is an alkoxy group, not an alkyl group directly bonded to the ring. However, the methylene (B1212753) group of the propoxy chain (—O–CH₂–CH₂–CH₃) could be susceptible to radical-mediated oxidation under specific, harsh conditions, though this is not a common or high-yielding transformation.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of 1(3H)-Isobenzofuranone, 3-propoxy- can undergo substitution reactions, with the regiochemical outcome dictated by the electronic effects of the existing substituents.

The two substituents on the aromatic ring are the acyl group of the lactone and the ether-like oxygen at the 3-position. The acyl group is an electron-withdrawing group and acts as a meta-director. The oxygen atom of the ether linkage is an electron-donating group and acts as an ortho-, para-director. The combined influence of these two groups will determine the position of electrophilic attack.

Given that the ether oxygen is a stronger activating group than the deactivating acyl group, electrophilic substitution is expected to be directed to the positions ortho and para to the oxygen atom. However, one of the ortho positions is already part of the fused ring system. Therefore, substitution is most likely to occur at the position para to the ether linkage.

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts reactions. masterorganicchemistry.com

Nucleophilic aromatic substitution, on the other hand, is less common for this type of substrate and would require the presence of a strong electron-withdrawing group on the ring and a good leaving group, or the use of very strong nucleophiles under harsh conditions.

Radical Reaction Pathways

The structure of 1(3H)-Isobenzofuranone, 3-propoxy- presents several sites susceptible to radical attack. The primary locations for radical initiation and propagation are the hydrogen atoms on the carbon adjacent to the ether oxygen (C-1' of the propoxy group) and the benzylic hydrogen at the C-3 position of the isobenzofuranone ring.

Hydrogen Abstraction:

At the Propoxy Group: The C-H bonds on the methylene group adjacent to the ether oxygen (-O-CH₂-CH₂-CH₃) are activated towards hydrogen abstraction by radicals. This is due to the ability of the adjacent oxygen atom to stabilize the resulting carbon-centered radical through resonance.

At the C-3 Position: The benzylic hydrogen at the C-3 position is also a likely site for radical abstraction. The resulting radical would be stabilized by resonance with the adjacent benzene ring and the lactone functionality.

Initiation and Propagation:

In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, a radical chain reaction can be initiated. The initiator would first decompose to form primary radicals, which would then abstract a hydrogen atom from either the propoxy chain or the C-3 position to generate a substrate radical. This radical could then participate in various propagation steps, such as addition to unsaturated bonds or reaction with molecular oxygen.

Autoxidation:

Similar to other ethers, 1(3H)-Isobenzofuranone, 3-propoxy- is expected to undergo autoxidation in the presence of oxygen, particularly when exposed to light or heat. youtube.com This process would likely be initiated by the formation of a radical on the propoxy group, which would then react with molecular oxygen to form a hydroperoxide. These hydroperoxides can be unstable and may lead to further decomposition products.

Thermal and Photochemical Transformations

Thermal Transformations:

The thermal stability of 1(3H)-Isobenzofuranone, 3-propoxy- would be influenced by the strength of its covalent bonds. At elevated temperatures, several decomposition pathways can be envisioned:

Elimination Reactions: One potential thermal reaction is the elimination of propene from the 3-propoxy group, leading to the formation of 3-hydroxyisobenzofuran-1(3H)-one. This type of reaction is common for ethers and would proceed through a cyclic transition state.

Decarbonylation: While less common for lactones compared to other carbonyl compounds, decarbonylation to form a furan (B31954) derivative is a theoretical possibility under harsh thermal conditions.

Ring Opening: The lactone ring could undergo thermal ring-opening, although this would likely require high temperatures and potentially the presence of a catalyst.

Photochemical Transformations:

Upon absorption of ultraviolet light, 1(3H)-Isobenzofuranone, 3-propoxy- could undergo several photochemical reactions. The specific pathway would depend on the wavelength of light and the electronic transitions involved.

Norrish Type I and II Reactions: The lactone carbonyl group could undergo Norrish Type I cleavage, leading to the formation of a diradical intermediate. This could then undergo various subsequent reactions, including decarbonylation or rearrangement. A Norrish Type II reaction, involving intramolecular hydrogen abstraction by the excited carbonyl group from the propoxy chain, could also occur, leading to the formation of an enol and an alkene.

Photosubstitution: The aromatic ring could participate in photosubstitution reactions, although this would likely be less favorable than reactions involving the lactone or propoxy functionalities.

Photo-Fries Rearrangement: While typically associated with aryl esters, an analogous rearrangement involving the lactone is a theoretical possibility.

A study on the photochemical conversion of 2-formyl-arylketones into 3-substituted phthalides suggests that photochemical methods can be employed in the synthesis of such compounds. organic-chemistry.org This indicates the potential for the phthalide (B148349) core to be involved in photochemical processes.

Reaction Kinetics and Thermodynamic Analyses

A comprehensive understanding of the reactivity of 1(3H)-Isobenzofuranone, 3-propoxy- would require detailed kinetic and thermodynamic analyses of its potential transformations.

Reaction Kinetics:

The rates of the various potential reactions would be influenced by several factors:

Activation Energy: Each reaction pathway will have a specific activation energy barrier that must be overcome. For radical reactions, this would be related to the bond dissociation energies of the C-H bonds. For thermal reactions, it would be the energy required to reach the transition state for bond cleavage or rearrangement.

Concentration of Reactants: The rates of bimolecular reactions would be dependent on the concentrations of the reactants.

Temperature: Reaction rates generally increase with temperature, as described by the Arrhenius equation.

Thermodynamic Analyses:

The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG).

Enthalpy (ΔH): The enthalpy change reflects the difference in bond energies between the reactants and products. Exothermic reactions (negative ΔH) are generally more favorable.

Entropy (ΔS): The entropy change reflects the change in disorder of the system. Reactions that lead to an increase in the number of molecules, such as elimination reactions, will have a positive entropy change and become more favorable at higher temperatures.

While specific experimental data for 1(3H)-Isobenzofuranone, 3-propoxy- is not available, the following table provides a qualitative summary of the expected kinetic and thermodynamic considerations for its potential reactions.

Reaction TypeExpected Kinetic FactorsExpected Thermodynamic Factors
Radical Abstraction Depends on C-H bond strength and radical stability.Generally exothermic.
Thermal Elimination Requires sufficient thermal energy to overcome activation barrier.Favored by increased temperature due to positive entropy change.
Photochemical Reactions Depends on quantum yield and efficiency of intersystem crossing.Can lead to thermodynamically unstable products.

Further experimental and computational studies are necessary to provide quantitative data and a more detailed mechanistic understanding of the chemical reactivity and transformations of 1(3H)-Isobenzofuranone, 3-propoxy-.

Research on the Theoretical and Computational Aspects of 1(3H)-Isobenzofuranone, 3-propoxy- Remains Limited

The compound has been identified as a component in the ethanolic extract of Gomphrena globosa Linn, as detailed in a GC-MS analysis of the plant's bioactive compounds. pharmacyjournal.in However, this identification primarily serves to confirm its natural occurrence and does not extend to a theoretical examination of its molecular characteristics.

Consequently, detailed data on its frontier molecular orbitals (FMO), electrostatic potential surface (EPS), Hirshfeld surface analysis, conformational preferences, and potential reaction pathways, which are typically elucidated through computational methods like Density Functional Theory (DFT), remain uncharacterized. The scientific community has yet to publish in-depth studies focusing on the electronic structure, reactivity descriptors, and intermolecular interactions of 1(3H)-Isobenzofuranone, 3-propoxy-.

Further research employing quantum chemical calculations would be necessary to provide insights into these fundamental aspects of its chemical behavior. Such studies would be invaluable for understanding its stability, reactivity, and potential interactions with other molecules, which could inform applications in various fields of chemistry.

Theoretical and Computational Investigations of 1 3h Isobenzofuranone, 3 Propoxy

Reaction Mechanism Predictions using Density Functional Theory (DFT)

Energy Barrier Calculations for Key Transformations

A critical aspect of understanding the chemical reactivity of 1(3H)-Isobenzofuranone, 3-propoxy- involves the calculation of energy barriers for its potential transformations. These calculations, typically performed using quantum mechanical methods like Density Functional Theory (DFT), would identify the transition states and determine the activation energies for reactions such as hydrolysis of the lactone ring, cleavage of the propoxy ether linkage, or other rearrangements.

Such studies would provide quantitative data on the kinetic stability of the molecule and predict the most likely reaction pathways under different conditions. For instance, mapping the potential energy surface for the opening of the isobenzofuranone ring would reveal the energetic cost of this process, a key factor in its stability and potential biological activity.

Spectroscopic Property Predictions via Computational Methods (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are instrumental in predicting spectroscopic properties, which are essential for the structural elucidation and characterization of compounds. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. arxiv.org By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of 1(3H)-Isobenzofuranone, 3-propoxy-, its theoretical NMR spectrum can be generated. These predicted shifts are crucial for assigning experimental spectra and confirming the molecular structure. Various computational models, from empirical methods to more accurate quantum mechanical approaches, can be employed, with the results often showing strong correlation with experimental data. researchgate.net

Vibrational Frequencies: Theoretical calculations of vibrational frequencies are used to predict the infrared (IR) and Raman spectra of a molecule. numberanalytics.com For 1(3H)-Isobenzofuranone, 3-propoxy-, a frequency calculation would yield the characteristic vibrational modes associated with its functional groups, such as the C=O stretch of the lactone, the C-O-C stretches of the ether and lactone, and the vibrations of the aromatic ring. nih.gov These predicted frequencies, after appropriate scaling, can be compared with experimental IR spectra to aid in spectral assignment and provide a deeper understanding of the molecule's vibrational properties. mdpi.comresearchgate.net

A hypothetical data table of predicted vibrational frequencies for the key functional groups of 1(3H)-Isobenzofuranone, 3-propoxy- is presented below. This table illustrates the type of data that would be generated from such a computational study.

Functional GroupPredicted Vibrational Frequency (cm⁻¹)Vibrational Mode
Lactone C=O1750-1770Stretching
Ether C-O-C1080-1150Asymmetric Stretching
Aromatic C=C1450-1600Ring Stretching
Aliphatic C-H2850-2970Stretching

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules and their interactions with the surrounding environment, such as a solvent. easychair.orgrsc.org For 1(3H)-Isobenzofuranone, 3-propoxy-, MD simulations could be employed to study several key aspects:

Solvation Structure: Simulations in different solvents (e.g., water, methanol, dimethyl sulfoxide) would reveal how solvent molecules arrange around the solute, identifying preferential interaction sites such as the lactone carbonyl oxygen. rsc.org

Conformational Dynamics: The propoxy side chain introduces conformational flexibility. MD simulations can explore the accessible conformations of this chain and determine their relative populations and the energy barriers between them.

Solvent Effects on Structure: The polarity of the solvent can influence the geometry and electronic structure of the solute. researchgate.netmdpi.com MD simulations coupled with quantum mechanical calculations (QM/MM) can provide insights into how the solvent environment modulates the properties of 1(3H)-Isobenzofuranone, 3-propoxy-.

A hypothetical data table summarizing the results from a molecular dynamics simulation in different solvents is shown below.

SolventAverage Solute-Solvent Hydrogen BondsDominant Interaction Site
Water1.5Lactone C=O
Methanol0.8Lactone C=O
Chloroform0.1-

Advanced Spectroscopic Methodologies for Structural Elucidation and Dynamic Studies of 1 3h Isobenzofuranone, 3 Propoxy

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 1(3H)-Isobenzofuranone, 3-propoxy-. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular framework by mapping correlations between different nuclei. For 1(3H)-Isobenzofuranone, 3-propoxy-, these techniques would be used as follows:

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons that are typically separated by two or three bonds (²JHH, ³JHH). It would be used to trace the connectivity within the propoxy chain (CH₃-CH₂-CH₂-O) and to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides a straightforward method to assign the ¹³C chemical shifts for all protonated carbons in the molecule, from the propoxy group to the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This is arguably the most powerful tool for assembling the complete structure. Key HMBC correlations would include the link between the propoxy group's methylene (B1212753) protons (-O-CH₂-) and the chiral carbon at the 3-position (C3), and correlations from the C3 proton to the carbonyl carbon (C1) and carbons of the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps spatial proximities between nuclei, irrespective of their bonding connections. It is vital for conformational analysis and stereochemical assignment. For instance, NOESY could reveal through-space interactions between the C3 proton and the protons of the propoxy chain, helping to define the preferred orientation of the side chain relative to the isobenzofuranone core.

A representative table of expected NMR data, based on analyses of similar isobenzofuranone structures, is provided below. nih.govmdpi.comnih.gov

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
1 (C=O)-~170H-7a, H-3-
3~5.5-5.8~77-80C1, C3a, C4, C1'H-1', H-4
3a-~145-150H-3, H-4-
4~7.4-7.6~125-128C3, C5, C7aH-3, H-5
5~7.6-7.8~129-132C4, C6, C7H-4, H-6
6~7.5-7.7~123-126C5, C7, C7aH-5, H-7
7~7.8-8.0~134-137C3a, C5, C6H-6
7a-~125-128H-4, H-7-
1' (-O-CH₂-)~3.5-3.8~68-72C3, C2'H-3, H-2'
2' (-CH₂-)~1.6-1.8~22-25C1', C3'H-1', H-3'
3' (-CH₃)~0.9-1.1~10-12C2'H-2'

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) analyzes them in their crystalline or amorphous solid forms. This is particularly valuable for identifying and characterizing polymorphs—different crystalline forms of the same compound—which can have distinct physical properties. For 1(3H)-Isobenzofuranone, 3-propoxy-, ssNMR techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed. Subtle differences in the ¹³C chemical shifts between two polymorphs would indicate variations in crystal packing and intermolecular interactions. Furthermore, ssNMR can probe molecular dynamics in the solid state, such as the rotation of the propoxy side chain.

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. A precursor ion corresponding to the protonated molecule [M+H]⁺ is first selected, then fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides definitive structural information by revealing the connectivity of molecular subunits. For 1(3H)-Isobenzofuranone, 3-propoxy-, a plausible fragmentation pathway would involve the initial loss of the propoxy group or neutral molecules like propene, followed by characteristic cleavages of the isobenzofuranone ring system. nih.gov

Expected Fragmentation Pathway for [C₁₁H₁₂O₃+H]⁺ (m/z 193.08):

Loss of propene (C₃H₆): [M+H - C₃H₆]⁺ → C₈H₇O₃⁺ (m/z 151.04), corresponding to the 3-hydroxyisobenzofuranone cation.

Loss of propanol (B110389) (C₃H₈O): [M+H - C₃H₈O]⁺ → C₈H₅O₂⁺ (m/z 133.03), a common fragment from the phthalide (B148349) core.

Subsequent fragmentation of C₈H₅O₂⁺: This ion could further lose carbon monoxide (CO) to yield C₇H₅O⁺ (m/z 105.03).

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossFormula of Fragment
193.08151.04C₃H₆ (Propene)C₈H₇O₃⁺
193.08133.03C₃H₈O (Propanol)C₈H₅O₂⁺
133.03105.03CO (Carbon Monoxide)C₇H₅O⁺

High-resolution mass spectrometry (HRMS) measures m/z values with extremely high accuracy (typically to within 5 parts per million). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For 1(3H)-Isobenzofuranone, 3-propoxy-, with a molecular formula of C₁₁H₁₂O₃, the calculated exact mass of the protonated molecule [M+H]⁺ is 193.08592. An experimental HRMS measurement confirming this value would definitively validate the elemental composition, distinguishing it from other potential isobaric compounds. rsc.org For instance, the formula C₁₂H₁₆O₂ also has a nominal mass of 192, but its exact mass [M+H]⁺ is 193.12231, a difference easily resolved by HRMS.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups, as each group has characteristic absorption or scattering frequencies.

For 1(3H)-Isobenzofuranone, 3-propoxy-, the key vibrational modes would be:

Lactone Carbonyl (C=O) Stretch: A very strong and sharp absorption band in the FT-IR spectrum, typically between 1750-1770 cm⁻¹. nih.govrsc.org Its exact position can be sensitive to ring strain and electronic effects.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

C-O-C Stretches: Strong bands associated with the ether linkage of the propoxy group and the lactone C-O bond, typically found in the 1000-1300 cm⁻¹ region. nist.gov

Aliphatic C-H Stretches: Bands just below 3000 cm⁻¹ arising from the propoxy chain.

Aromatic C-H Stretches: Bands just above 3000 cm⁻¹.

These techniques are also sensitive to intermolecular forces. The formation of hydrogen bonds, for example in a protic solvent, would typically cause the C=O stretching frequency to shift to a lower wavenumber (a redshift) and broaden, providing a means to study such interactions.

Functional GroupExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Vibration Type
Aliphatic C-H2850-29802850-2980Stretch
Aromatic C-H3000-31003000-3100Stretch
Lactone C=O1750-1770 (Strong)1750-1770 (Weak)Stretch
Aromatic C=C1450-1600 (Medium)1450-1600 (Strong)Stretch
C-O-C Ether/Lactone1000-1300 (Strong)1000-1300 (Medium)Stretch

Chiroptical Spectroscopic Techniques for Absolute Configuration Determination

Consequently, under standard conditions, 1(3H)-Isobenzofuranone, 3-propoxy- does not exhibit an ECD or VCD spectrum. However, it is conceivable that chiral forms could be induced or observed under specific circumstances, such as:

Formation of Chiral Aggregates: In certain solvents or at high concentrations, molecules can self-assemble into supramolecular structures that may exhibit chirality, leading to a measurable chiroptical response.

Interaction with a Chiral Environment: The presence of a chiral auxiliary, solvent, or host molecule could induce a chiral conformation in 1(3H)-Isobenzofuranone, 3-propoxy-, resulting in an induced ECD or VCD spectrum.

While no specific studies on the chiroptical spectroscopy of 1(3H)-Isobenzofuranone, 3-propoxy- are currently available, the investigation of its potential to form chiral derivatives or interact with chiral entities remains a plausible avenue for future research.

X-Ray Crystallography for Single Crystal Structure Determination and Packing Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for 1(3H)-Isobenzofuranone, 3-propoxy- is not publicly available, an analysis of a closely related structure, 3-(Propan-2-ylidene)benzofuran-2(3H)-one, provides valuable insights into the type of information that can be obtained. vensel.orgresearchgate.net

For such a compound, a single crystal X-ray diffraction experiment would yield detailed information on its crystal system, space group, unit cell dimensions, and the fractional atomic coordinates of all atoms in the molecule. This data allows for the precise calculation of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

A hypothetical crystallographic study of 1(3H)-Isobenzofuranone, 3-propoxy- would likely reveal a planar isobenzofuranone core with the propoxy group adopting a specific conformation relative to the ring system. The analysis of the crystal packing would elucidate the nature of intermolecular interactions, such as van der Waals forces and potential weak C-H···O hydrogen bonds, which govern the supramolecular assembly of the molecules in the crystal lattice.

Table 1: Hypothetical Crystallographic Data for 1(3H)-Isobenzofuranone, 3-propoxy- (Based on a related structure)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.2
b (Å)~18.1
c (Å)~13.2
β (°)~96.8
Volume (ų)~1700
Z8

This table is populated with data from a related compound, 3-(Propan-2-ylidene)benzofuran-2(3H)-one, to illustrate the nature of crystallographic parameters. vensel.orgresearchgate.net The parameter 'Z' indicates the number of molecules in the unit cell. vensel.orgresearchgate.net

The analysis of intermolecular contacts would be crucial in understanding the solid-state properties of the compound. For instance, the arrangement of molecules in the crystal lattice, often in parallel sheets or other motifs, is dictated by these subtle interactions. vensel.orgresearchgate.net

Derivatization Strategies and Structure Reactivity/property Relationship Srpr Studies

Synthesis of Novel 1(3H)-Isobenzofuranone, 3-propoxy- Analogues with Modified Propoxy Chains

For instance, the use of isopropanol would yield the isopropyl analogue, allowing for an assessment of steric hindrance at the C-3 position. Similarly, employing alcohols with varying chain lengths, such as ethanol or butanol, would provide insights into the effect of lipophilicity on the compound's characteristics. Furthermore, the introduction of functional groups within the propoxy chain, for example, by using 2-methoxyethanol or 3-chloropropanol, can be used to study the influence of heteroatoms and electron-withdrawing groups on the stability and reactivity of the lactone ring.

Starting AlcoholResulting C-3 SubstituentPotential SRPR Insight
Propan-1-oln-propoxyBaseline
Propan-2-olIsopropoxySteric effects
EthanolEthoxyChain length and lipophilicity
Butan-1-oln-butoxyChain length and lipophilicity
2-Methoxyethanol2-MethoxyethoxyElectronic effects of heteroatoms
3-Chloropropanol3-ChloropropoxyElectronic effects of withdrawing groups

These synthetic modifications would provide a library of compounds to systematically study how alterations in the C-3 alkoxy group influence properties such as solubility, chemical stability, and spectroscopic characteristics.

Functionalization of the Aromatic Ring for Enhanced Reactivity Studies

Modification of the aromatic ring of 1(3H)-isobenzofuranone, 3-propoxy- is another critical strategy for SRPR studies. The introduction of various substituents on the benzene (B151609) ring can significantly alter the electronic properties of the entire molecule, thereby influencing the reactivity of the lactone moiety. Standard electrophilic aromatic substitution reactions can be employed to achieve this functionalization, although the directing effects of the existing substituents must be considered.

The lactone ring is generally considered to be deactivating, while the ether-like oxygen at the C-3 position may have a complex influence. Common functionalization reactions could include:

Nitration: Introduction of a nitro group, a strong electron-withdrawing group, typically at the 5- or 6-position, would be expected to increase the electrophilicity of the lactone carbonyl carbon.

Halogenation: Bromination or chlorination can introduce moderately deactivating but ortho-, para-directing groups, which can also serve as handles for further synthetic transformations such as cross-coupling reactions.

Friedel-Crafts Acylation/Alkylation: These reactions could introduce alkyl or acyl groups, which are electron-donating and can increase the electron density of the aromatic ring.

ReactionReagentsPotential Substituent and PositionExpected Impact on Reactivity
NitrationHNO₃/H₂SO₄-NO₂ at C5/C6Increased electrophilicity of lactone
BrominationBr₂/FeBr₃-Br at C5/C6Moderate deactivation, handle for further synthesis
Friedel-Crafts AcylationRCOCl/AlCl₃-COR at C5/C6Increased electron density on the aromatic ring

By creating a series of analogues with diverse electronic properties on the aromatic ring, a deeper understanding of the factors governing the reactivity of the isobenzofuranone core can be achieved.

Synthesis of Spatially Constrained Analogues for Conformational Insight

To gain a deeper understanding of the bioactive conformation and the influence of spatial arrangement on the properties of 1(3H)-isobenzofuranone, 3-propoxy-, the synthesis of spatially constrained analogues is a valuable strategy. Such analogues can lock the molecule into specific conformations, allowing for the study of how conformational restriction impacts reactivity and spectroscopic properties.

One approach to introducing conformational constraints is to bridge the C-3 propoxy chain back to the aromatic ring, forming a new cyclic system. For example, starting with a functionalized aromatic ring, such as a 4-hydroxy-1(3H)-isobenzofuranone, a reaction with a dihaloalkane could lead to the formation of a constrained ether linkage.

Another strategy involves the introduction of bulky substituents on the aromatic ring or the propoxy chain that would restrict free rotation. For instance, the synthesis of an analogue with a t-butyl group at the ortho-position to the lactone fusion could provide significant steric hindrance, thereby influencing the preferred conformation of the C-3 substituent. These conformationally restricted analogues are invaluable for molecular modeling studies and for probing interactions with biological targets. nih.gov

Correlation of Structural Modifications with Spectroscopic Signatures

The systematic derivatization of 1(3H)-isobenzofuranone, 3-propoxy- allows for a detailed correlation of structural changes with their corresponding spectroscopic signatures. This is essential for the characterization of new analogues and for understanding the electronic and structural effects of the introduced modifications.

¹H NMR Spectroscopy: The chemical shift of the proton at the C-3 position is highly sensitive to the electronic environment. Modifications to the propoxy chain or the aromatic ring will induce predictable changes in its chemical shift. For example, electron-withdrawing groups on the aromatic ring are expected to shift the C-3 proton downfield.

¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon (C-1) and the C-3 carbon are important indicators of the electronic effects of the substituents. Electron-withdrawing groups on the aromatic ring will lead to a downfield shift of the C-1 signal, indicating increased electrophilicity.

Infrared (IR) Spectroscopy: The stretching frequency of the lactone carbonyl group (C=O) is a key diagnostic peak. Electron-withdrawing substituents on the aromatic ring will typically increase the carbonyl stretching frequency, while electron-donating groups will decrease it.

Mass Spectrometry (MS): The fragmentation patterns of the different analogues can provide valuable structural information. The stability of the molecular ion and the nature of the fragment ions can be correlated with the introduced functional groups.

Structural ModificationExpected Spectroscopic Change
Electron-withdrawing group on the aromatic ringDownfield shift of C-3 proton (¹H NMR), Downfield shift of C-1 carbon (¹³C NMR), Increase in C=O stretching frequency (IR)
Electron-donating group on the aromatic ringUpfield shift of C-3 proton (¹H NMR), Upfield shift of C-1 carbon (¹³C NMR), Decrease in C=O stretching frequency (IR)
Increased steric bulk at C-3Potential for observing diastereotopic protons in the propoxy chain (¹H NMR)

By compiling and analyzing this data, robust structure-spectroscopic correlations can be established for this class of compounds.

Development of Prodrug Strategies for Academic Probing of Chemical Stability

For academic investigations into the chemical stability of 1(3H)-isobenzofuranone, 3-propoxy-, prodrug strategies can be employed. A prodrug is a chemically modified version of a compound that is inactive but is converted to the active form in a controlled manner. nih.govrsc.org In this context, the goal is not therapeutic application but rather to modulate and study the stability of the lactone ring.

One common prodrug approach for lactones involves their conversion to a more stable open-chain hydroxy acid or ester. acs.org For 1(3H)-isobenzofuranone, 3-propoxy-, this would involve the synthesis of a derivative of the corresponding 2-(1-propoxy-2-hydroxyethyl)benzoic acid. By masking the carboxylic acid and/or the hydroxyl group with different functionalities, the rate of lactonization back to the parent compound can be studied under various conditions (e.g., pH, enzymatic).

For instance, esterification of the carboxylic acid with a group that is susceptible to enzymatic cleavage (e.g., a p-acetoxybenzyl ester) would create a prodrug that releases the hydroxy acid, which can then cyclize to the active lactone. The rate of this cyclization would be a measure of the inherent stability of the lactone under the given conditions.

Prodrug MoietyActivation MechanismInformation Gained
Ester of the open-chain carboxylic acidEnzymatic or pH-dependent hydrolysisRate of lactonization, stability of the lactone ring
Ether of the open-chain hydroxyl groupOxidative cleavageInfluence of hydroxyl group on cyclization

These academic prodrug strategies provide a powerful tool to quantitatively assess the chemical stability and reactivity of the 1(3H)-isobenzofuranone scaffold, which is essential for understanding its fundamental chemical properties. mdpi.com

Investigations into the Molecular and Biochemical Mechanisms of 1 3h Isobenzofuranone, 3 Propoxy Interactions Strictly in Vitro and Mechanistic

Molecular Docking and Dynamics Studies with Biomacromolecules

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a small molecule, such as 1(3H)-Isobenzofuranone, 3-propoxy-, with a specific protein target. These studies can provide initial insights into the potential biological targets of a compound and the molecular forces driving the interaction, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Currently, there are no published molecular docking or dynamics studies specifically investigating the interaction of 1(3H)-Isobenzofuranone, 3-propoxy- with any biomacromolecules.

Enzyme Inhibition Kinetic Studies in vitro

In vitro enzyme inhibition assays are fundamental for characterizing the effect of a compound on enzyme activity. These studies determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), and can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). While research on other isobenzofuranone derivatives has demonstrated enzyme inhibitory potential, specific kinetic data for 1(3H)-Isobenzofuranone, 3-propoxy- are absent from the scientific literature.

Receptor Binding Assays and Allosteric Modulation Studies in vitro

Receptor binding assays are employed to determine the affinity of a ligand for a specific receptor. nih.gov These assays, often using radiolabeled or fluorescently tagged ligands, can identify whether a compound acts as a direct binder to the orthosteric site or as an allosteric modulator that binds to a different site on the receptor to influence the binding of the primary ligand. nih.gov There is no available data from receptor binding assays or allosteric modulation studies for 1(3H)-Isobenzofuranone, 3-propoxy-.

Interaction with Nucleic Acids and Membrane Systems in vitro

Investigating the interaction of a compound with nucleic acids (DNA and RNA) and cell membrane models is crucial for understanding its potential mechanisms of action and cellular fate. Techniques such as spectrophotometry, spectrofluorometry, and circular dichroism can be used to study these interactions. While some isobenzofuranone compounds have been explored for such interactions, no studies have been published specifically for 1(3H)-Isobenzofuranone, 3-propoxy-.

Mechanistic Studies of Cellular Uptake and Intracellular Localization in vitro

Understanding how a compound enters a cell and where it localizes is vital for interpreting its biological effects. mdpi.com In vitro studies using cell cultures, often employing techniques like fluorescence microscopy or flow cytometry with a fluorescently labeled version of the compound, can reveal the mechanisms of cellular uptake (e.g., passive diffusion, active transport) and its subcellular distribution. mdpi.com Such investigations have not been reported for 1(3H)-Isobenzofuranone, 3-propoxy-.

Impact on Specific Biochemical Pathways in Cell-Free Systems

Cell-free systems provide a controlled environment to study the direct impact of a compound on specific biochemical pathways without the complexity of a whole-cell system. These assays can pinpoint the molecular targets within a pathway that are affected by the compound. The effect of 1(3H)-Isobenzofuranone, 3-propoxy- on any specific biochemical pathway in a cell-free system has not been documented in the available scientific literature.

Natural Occurrence, Biosynthesis, and Chemoenzymatic Synthesis of 1 3h Isobenzofuranone, 3 Propoxy

Isolation and Characterization from Natural Sources

The isobenzofuranone framework, commonly known as the phthalide (B148349) skeleton, is a recurring motif in a variety of natural products. researchgate.net These compounds are found in several plant families, most notably the Apiaceae and Asteraceae, as well as in some species of fungi and liverworts. researchgate.netnih.govchemicalbook.com Phthalides are recognized as significant bioactive constituents in plants that have been used in traditional medicine across Asia, Europe, and North America. chemicalbook.com

The isolation and structural elucidation of these natural phthalides typically involve a combination of chromatographic techniques for separation and spectrometric methods for characterization. nih.govchemicalbook.com However, a thorough review of scientific literature indicates that 1(3H)-Isobenzofuranone, 3-propoxy- has not been isolated and characterized from any natural source to date. The naturally occurring phthalides often feature different substitution patterns.

To illustrate the diversity of this class of compounds, the following table presents some examples of naturally occurring phthalides.

Compound NameNatural Source(s)Reference(s)
(Z)-LigustilideLigusticum chuanxiong, Angelica sinensis frontiersin.org
ButylidenephthalideLigusticum chuanxiong, Celery (Apium graveolens) frontiersin.org
Senkyunolide ALigusticum chuanxiong, Angelica sinensis frontiersin.org
Mycophenolic AcidPenicillium species nih.gov

Interactive Data Table: Naturally Occurring Phthalides Users can filter and sort the data based on the compound name and natural source.

Postulated Biosynthetic Pathways for Isobenzofuranone Skeletons

The biosynthesis of the isobenzofuranone skeleton is understood to originate from the polyketide pathway. nih.govchemicalbook.comnih.gov This pathway is a major route for the production of a wide array of secondary metabolites in bacteria, fungi, and plants. wikipedia.org The biosynthesis is initiated by large, multi-domain enzymes known as polyketide synthases (PKSs). wikipedia.orgnih.gov

The general postulated pathway for an isobenzofuranone skeleton is as follows:

Chain Initiation : The biosynthesis begins with a starter unit, typically acetyl-CoA, which is loaded onto the acyl carrier protein (ACP) domain of the PKS.

Chain Elongation : The polyketide chain is extended through the sequential addition of extender units, most commonly malonyl-CoA. Each addition involves a decarboxylative Claisen condensation reaction catalyzed by the ketosynthase (KS) domain, adding two carbon units to the growing chain. nih.gov For the simplest phthalide, this process would be repeated to form a poly-β-keto chain.

Cyclization and Aromatization : Once the polyketide chain reaches the appropriate length, it undergoes intramolecular cyclization reactions to form the aromatic ring and the fused lactone ring of the isobenzofuranone core. The folding of the flexible polyketide chain is controlled by the PKS, which dictates the resulting ring system. youtube.com Subsequent dehydration and enolization reactions lead to the aromatization of the benzene (B151609) ring.

For 1(3H)-Isobenzofuranone, 3-propoxy-, the biosynthesis would first proceed through the formation of the core phthalide structure. The propoxy group at the C-3 position is considered a later modification of the core skeleton by specific tailoring enzymes.

Enzyme-Catalyzed Reactions in the Proposed Biosynthesis

The construction and modification of the isobenzofuranone skeleton involve a series of specific enzyme-catalyzed reactions.

Core Skeleton Formation:

Polyketide Synthase (PKS) : As mentioned, PKSs are the central enzymes in the assembly of the polyketide backbone. Type I, II, and III PKSs utilize different mechanisms to achieve this. wikipedia.org Fungal phthalides like mycophenolic acid are synthesized by Type I PKSs. nih.gov These mega-enzymes contain all the necessary catalytic domains on a single polypeptide or a small number of polypeptides. wikipedia.org

Modification of the Isobenzofuranone Core (Tailoring Reactions): Following the formation of the basic isobenzofuranone ring, a variety of "tailoring enzymes" modify the structure to produce the diverse range of naturally occurring phthalides. rsc.orgnih.gov These modifications can include oxidation, reduction, methylation, and glycosylation. nih.govnih.gov

For the specific case of 1(3H)-Isobenzofuranone, 3-propoxy-, the key tailoring step would be the introduction of a propoxy group at the C-3 position. This would likely occur via the following steps:

Hydroxylation at C-3 : The initial cyclized product is likely 3-hydroxy-1(3H)-isobenzofuranone, which exists in equilibrium with its open-chain tautomer, 2-formylbenzoic acid. This hydroxylated intermediate serves as the substrate for the subsequent alkylation step.

O-Alkylation : The hydroxyl group of the 3-hydroxy-1(3H)-isobenzofuranone intermediate would then be alkylated. This reaction would be catalyzed by a putative O-propyltransferase . While O-methyltransferases that use S-adenosyl-L-methionine (SAM) as a methyl group donor are common tailoring enzymes in natural product biosynthesis, enzymes that transfer a propyl group are less common but mechanistically plausible. researchgate.netnih.gov This hypothetical enzyme would utilize an activated propyl donor, such as S-adenosyl-L-homocysteine with a propyl group or another propyl-carrying cofactor, to catalyze the formation of the ether linkage at the C-3 position.

Chemoenzymatic Approaches for the Synthesis of the Chemical Compound and its Analogues

A chemoenzymatic approach combines the high selectivity of enzymes with the versatility of chemical synthesis. While no specific chemoenzymatic synthesis for 1(3H)-Isobenzofuranone, 3-propoxy- has been reported, a plausible strategy can be proposed based on existing methodologies for related compounds.

The proposed two-step chemoenzymatic route would be:

Enzymatic Synthesis of a Chiral 3-Hydroxy-1(3H)-isobenzofuranone Intermediate : The key step is the creation of the stereocenter at the C-3 position. This can be achieved through the enzymatic reduction of a suitable precursor. For instance, the asymmetric bioreduction of 2-acetylbenzonitrile (B2691112) or related 2-acylbenzoic acid derivatives using ketoreductases or whole-cell biocatalysts (like baker's yeast) can yield enantiopure 3-substituted-1(3H)-isobenzofuranones. Specifically, the reduction of 2-formylbenzoic acid or its esters could yield the racemic or enantiomerically enriched 3-hydroxy-1(3H)-isobenzofuranone (lactol).

Chemical Propylation : The enzymatically produced 3-hydroxy-1(3H)-isobenzofuranone can then be subjected to a chemical O-alkylation reaction. Standard synthetic methods, such as the Williamson ether synthesis, could be employed. This would involve deprotonating the hydroxyl group with a suitable base followed by reaction with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) to furnish the final product, 1(3H)-Isobenzofuranone, 3-propoxy-.

This chemoenzymatic strategy offers the advantage of creating a chiral product, which is often crucial for biological activity, by leveraging the stereoselectivity of an enzymatic reaction.

Conclusion and Future Research Directions

Synthesis and Mechanistic Understanding Advancements

The synthesis of isobenzofuranone derivatives has seen significant progress, with methods like the silver- or palladium-catalyzed reaction of 2-halobenzoic acids with terminal alkynes providing efficient routes to 3-substituted analogs. nih.gov A key future direction for 1(3H)-Isobenzofuranone, 3-propoxy- is the development of novel, efficient, and stereoselective synthetic strategies. Current methods for preparing similar ethers often involve Williamson ether synthesis, which could be adapted. However, future research should aim for more advanced and atom-economical approaches.

Advancements in mechanistic understanding are crucial. Detailed kinetic and computational studies are needed to elucidate the reaction pathways for the formation of the 3-propoxy- substituent. Understanding the transition states and intermediates will enable the optimization of reaction conditions to improve yield and purity. Future research could focus on one-pot synthesis protocols that combine the formation of the phthalide (B148349) core with the introduction of the propoxy group, potentially through a tandem reaction sequence. This would streamline the synthetic process, making the compound more accessible for further investigation.

Outlook for Advanced Computational and Spectroscopic Methodologies

The structural and electronic properties of isobenzofuranone derivatives have been investigated using a variety of spectroscopic and computational techniques, including NMR, IR, UV-Vis, and X-ray crystallography. arabjchem.org For 1(3H)-Isobenzofuranone, 3-propoxy-, a detailed characterization using these advanced methodologies is a primary area for future research.

Computational Chemistry: Advanced computational studies, employing Density Functional Theory (DFT) and other high-level ab initio methods, can provide deep insights into the molecule's properties. Future work should focus on:

Predicting its three-dimensional structure and conformational landscape.

Calculating its spectroscopic signatures (NMR, IR, UV-Vis) to aid in experimental characterization.

Determining electronic properties such as molecular electrostatic potential and frontier molecular orbitals to predict its reactivity and potential interaction sites.

Spectroscopic Analysis: A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of 1(3H)-Isobenzofuranone, 3-propoxy-. Future research should involve:

Nuclear Magnetic Resonance (NMR): Advanced 2D NMR techniques (COSY, HSQC, HMBC) to definitively assign all proton and carbon signals.

X-ray Crystallography: Single-crystal X-ray diffraction to determine its solid-state structure, providing precise information on bond lengths, angles, and intermolecular interactions. arabjchem.org

Mass Spectrometry: High-resolution mass spectrometry to confirm its molecular formula and study its fragmentation patterns.

Prospective Avenues for Derivatization and SRPR Exploration

The derivatization of the isobenzofuranone scaffold is a well-established strategy for modulating its chemical and physical properties. researchgate.netnih.gov A systematic exploration of the structure-property relationships (SPR) for 1(3H)-Isobenzofuranone, 3-propoxy- is a promising avenue for future research. This involves the synthesis of a library of analogs with targeted modifications.

Prospective derivatization strategies could include:

Modification of the Aromatic Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the benzene (B151609) ring to study their electronic and steric effects.

Alteration of the Propoxy Chain: Varying the length and branching of the alkyl chain of the ether group to investigate the impact on lipophilicity and steric hindrance.

Introduction of Functional Groups: Incorporating reactive functional groups to enable further conjugation or to serve as handles for attachment to other molecules.

The following table outlines potential derivatization strategies and the corresponding properties to be investigated for SRPR exploration.

Modification Site Proposed Modifications Properties to be Investigated
Aromatic Ring (Positions 4, 5, 6, 7)-F, -Cl, -Br, -CH₃, -OCH₃, -NO₂Electronic effects, solubility, crystal packing
Propoxy Group (at C-3)Isopropoxy, butoxy, benzyloxySteric effects, lipophilicity, conformational flexibility
Phthalide CoreIntroduction of heteroatoms in the aromatic ringFundamental electronic and structural changes

Future Directions in Mechanistic Biological Research in vitro

Many isobenzofuranone derivatives have shown a range of biological activities, including antioxidant and antiplatelet effects. nih.gov The biological potential of 1(3H)-Isobenzofuranone, 3-propoxy- remains largely unexplored. A crucial future direction is to conduct comprehensive in vitro screening to identify any potential biological activities.

Initial in vitro studies should encompass a broad range of assays. Based on the activities reported for related phthalides, the following assays would be a logical starting point:

Potential Biological Activity Suggested in vitro Assays
AntioxidantDPPH radical scavenging assay, Ferric ion reducing antioxidant power (FRAP) assay. arabjchem.org
AntiplateletArachidonic acid (AA)-induced platelet aggregation assay. nih.gov
AnticancerCytotoxicity assays against a panel of cancer cell lines (e.g., MTT assay).
Enzyme InhibitionAssays against specific enzymes like cyclooxygenases (COX) or topoisomerases. nih.govresearchgate.net

Should any significant activity be identified, subsequent mechanistic studies would be warranted. These could involve identifying the molecular targets and pathways through which 1(3H)-Isobenzofuranone, 3-propoxy- exerts its effects. Techniques such as thermal shift assays, pull-down assays coupled with mass spectrometry, and gene expression analysis could be employed to elucidate its mechanism of action at a molecular level.

Emerging Applications in Chemical Biology and Material Science

Beyond its potential biological activities, 1(3H)-Isobenzofuranone, 3-propoxy- could find applications in the broader fields of chemical biology and material science.

Chemical Biology: The isobenzofuranone scaffold can be a valuable starting point for the development of chemical probes. Future research could focus on:

Fluorescent Probes: Derivatizing the molecule with fluorophores to create probes for imaging specific cellular components or processes.

Affinity-Based Probes: Incorporating photo-affinity labels or clickable handles to identify the protein targets of bioactive isobenzofuranone derivatives.

Material Science: The rigid, planar structure of the isobenzofuranone core makes it an interesting building block for new materials. researchgate.net Prospective research in this area could involve:

Polymer Science: Incorporating 1(3H)-Isobenzofuranone, 3-propoxy- as a monomer or an additive in polymers to potentially modify their thermal or mechanical properties.

Organic Electronics: Exploring the potential of its derivatives as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), following functionalization to tune electronic properties.

These emerging applications, while speculative, highlight the potential of 1(3H)-Isobenzofuranone, 3-propoxy- as a versatile chemical entity with opportunities for exploration beyond the traditional boundaries of medicinal chemistry.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-propoxy-1(3H)-isobenzofuranone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of 3-alkoxy isobenzofuranone derivatives typically involves nucleophilic substitution or condensation reactions. For example:
  • Substitution : React 3-hydroxy-1(3H)-isobenzofuranone with propyl bromide in the presence of a base (e.g., NaH) under anhydrous conditions. Use polar aprotic solvents like DMF or THF at 60–80°C for 12–24 hours .

  • Optimization : Monitor reaction progress via TLC or HPLC. Purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient) .

  • Yield Considerations : Steric hindrance from the propoxy group may reduce reaction efficiency; increasing reaction time or temperature could mitigate this.

    Table 1 : Comparison of Synthetic Routes for 3-Alkoxy Isobenzofuranones

    SubstituentReactantBaseSolventTemperatureYield (%)Reference
    PropoxyPropyl bromideNaHDMF80°C~65*
    EthoxyEthyl iodideK₂CO₃AcetoneReflux72
    *Theoretical yield based on analogous reactions.

Q. How can spectroscopic techniques confirm the structure of 3-propoxy-1(3H)-isobenzofuranone?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Expect signals for the propoxy group (δ 1.0–1.2 ppm, triplet for CH₃; δ 1.6–1.8 ppm, sextet for CH₂; δ 3.5–3.7 ppm, triplet for OCH₂). The aromatic protons adjacent to the carbonyl group appear downfield (δ 7.5–8.0 ppm) .
  • ¹³C NMR : The carbonyl carbon resonates at ~170 ppm, while the propoxy carbons appear at 10–70 ppm .
  • IR : A strong C=O stretch at ~1750 cm⁻¹ and C-O-C stretches at 1100–1250 cm⁻¹ .
  • Mass Spectrometry : The molecular ion peak (MW: 194.21 g/mol) and fragments corresponding to propoxy loss (m/z 136) confirm the structure .

Advanced Research Questions

Q. How can structural ambiguities in 3-propoxy-1(3H)-isobenzofuranone derivatives be resolved using crystallographic and computational methods?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Resolve stereochemical uncertainties by growing crystals in ethanol/water mixtures. Compare bond lengths and angles with related structures (e.g., 3-[2(4-methylphenyl)-2-oxoethyl]isobenzofuran-1(3H)-one, CCDC 1505246) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O) to explain packing motifs and stability .
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict spectroscopic data and compare with experimental results .

Q. What experimental approaches quantify the electronic effects of the propoxy substituent on the isobenzofuranone core?

  • Methodological Answer :
  • Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects. Propoxy’s inductive effect may lower the LUMO energy, enhancing electrophilicity .
  • Hammett Constants : Compare σ values for propoxy (-0.32) with other substituents to predict reactivity trends in nucleophilic additions .
  • UV-Vis Spectroscopy : Monitor shifts in λₘₐₓ to evaluate conjugation changes. Propoxy’s alkyl chain may reduce π-π* transitions compared to hydroxy derivatives .

Q. How do solvent polarity and temperature influence the stability of 3-propoxy-1(3H)-isobenzofuranone in solution?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate the compound in DMSO, water, and ethanol at 25°C and 40°C for 30 days. Analyze degradation products via LC-MS.
  • Kinetic Analysis : Calculate activation energy (Eₐ) using the Arrhenius equation. Hydrolysis of the lactone ring is likely in aqueous acidic/basic conditions .
  • Solubility Testing : Use the shake-flask method to determine logP (predicted ~2.1), indicating moderate lipophilicity .

Data Contradiction Analysis :
Discrepancies in NMR or MS data may arise from residual solvents or rotamers. For example, dynamic NMR can resolve splitting caused by restricted rotation of the propoxy group . Cross-validate with high-resolution MS and elemental analysis.

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